![molecular formula C6H3Cl2F2N B1448349 2,3-Dichloro-4-(difluoromethyl)pyridine CAS No. 1257071-85-4](/img/structure/B1448349.png)
2,3-Dichloro-4-(difluoromethyl)pyridine
Overview
Description
2,3-Dichloro-4-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1257071-85-4 . It has a molecular weight of 198 and its IUPAC name is 2,3-dichloro-4-(difluoromethyl)pyridine . The compound is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2,3-Dichloro-4-(difluoromethyl)pyridine, involves a stepwise liquid-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis
The Inchi Code for 2,3-Dichloro-4-(difluoromethyl)pyridine is 1S/C6H3Cl2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dichloro-4-(difluoromethyl)pyridine is a liquid . The compound has a molecular weight of 198 .Scientific Research Applications
Agriculture: Pesticide Development
2,3-Dichloro-4-(difluoromethyl)pyridine is utilized in the agricultural sector for the development of pesticides. Its chemical structure is beneficial in creating compounds that are more stable and effective against pests. The compound’s role in synthesizing new classes of herbicides and insecticides is crucial, as it contributes to the structural integrity and functional diversity of these agrochemicals .
Pharmaceuticals: Drug Synthesis
In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various drugs. Its incorporation into pharmaceuticals can enhance the lipophilicity and metabolic stability of therapeutic agents. This is particularly important in the development of drugs that require precise targeting and sustained release within the human body .
Material Science: Advanced Material Fabrication
The unique properties of 2,3-Dichloro-4-(difluoromethyl)pyridine make it a valuable component in the field of material science. It is involved in the creation of advanced materials, including polymers and coatings, which require specific characteristics such as resistance to degradation, thermal stability, and improved mechanical strength .
Chemical Synthesis: Fluorinated Building Blocks
This compound is a key ingredient in the synthesis of fluorinated building blocks used in organic chemistry. The presence of fluorine atoms in its structure allows for the introduction of fluorine into other molecules, which can significantly alter their reactivity and stability, making it a versatile reagent in various chemical reactions .
Environmental Science: Pollution Control
2,3-Dichloro-4-(difluoromethyl)pyridine has applications in environmental science, particularly in pollution control strategies. It can be used to synthesize compounds that help in the degradation of pollutants or in the development of sensors that detect environmental toxins .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used in enzyme inhibition studies to understand the mechanism of action of various enzymes. By modifying the compound, researchers can study its interaction with enzymes, which is fundamental in the design of enzyme inhibitors that can be used to treat diseases .
Safety and Hazards
The safety information for 2,3-Dichloro-4-(difluoromethyl)pyridine includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Future Directions
Trifluoromethylpyridines, including 2,3-Dichloro-4-(difluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
2,3-dichloro-4-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUPPTKJLOFLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-(difluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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